N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide
Description
Quaternary Ammonium Compounds: Background and Significance
Quaternary ammonium compounds (QACs) are cationic surfactants characterized by a central nitrogen atom bonded to four alkyl or aryl groups, forming a permanently charged polyatomic ion. These compounds exhibit broad antimicrobial activity by disrupting microbial cell membranes through electrostatic interactions with negatively charged phospholipids. Their structural versatility allows tuning of physicochemical properties, such as solubility and lipophilicity, by modifying alkyl chain lengths or introducing aromatic substituents.
QACs are classified into groups based on molecular architecture. For example, the U.S. Environmental Protection Agency categorizes them into:
- Group I : Didecyl dimethyl ammonium chloride (DDAC) with two C10–C12 alkyl chains
- Group II : Alkyl dimethyl benzyl ammonium chloride (ADBAC) containing a benzyl group
- Group III : Complex mixtures like cetylpyridinium chloride
Table 1 : Representative QACs and Their Structural Features
| Compound | Abbreviation | Key Functional Groups |
|---|---|---|
| Benzalkonium chloride | BAC | Benzyl, C12–C14 alkyl chains |
| Didecyl dimethyl ammonium chloride | DDAC | Two C10 alkyl chains |
| Cetylpyridinium chloride | CPC | Pyridinium ring, C16 alkyl chain |
The global demand for QACs surged during the SARS-CoV-2 pandemic due to their efficacy against enveloped viruses. However, emerging concerns about environmental persistence and microbial resistance necessitate structural innovations.
Xanthene-Based Structures in Chemical Research
Xanthene, a tricyclic heteroaromatic system comprising two benzene rings fused to a central oxygen-containing pyran ring, serves as a scaffold for dyes, fluorophores, and pharmaceuticals. Its planar structure enables π-π stacking interactions, while substituents at the 9-position modulate electronic properties.
Key applications include:
- Fluorescent probes : Xanthene derivatives like fluorescein and rhodamine exhibit tunable emission in the visible to near-infrared (NIR) spectrum. Modifications at the 9-position enhance photostability and quantum yields.
- Photovoltaic materials : Spiro[fluorene-9,9′-xanthene] derivatives improve hole transport in perovskite solar cells due to their rigid, three-dimensional structures.
- Pharmaceutical agents : Xanthene carbamates and carbonates demonstrate antimuscarinic and antitumor activities.
The 9H-xanthene-9-carbonyl group in the target compound introduces rigidity and aromaticity, potentially enhancing binding interactions in biological or material systems.
Historical Context and Development
The synthesis of xanthene derivatives dates to 1871, when Adolf von Baeyer first prepared fluorescein by condensing phthalic anhydride with resorcinol. QACs emerged in the 1940s as disinfectants, with benzalkonium chloride becoming a clinical staple. Propantheline bromide, a xanthene-containing QAC developed in the mid-20th century, demonstrated antispasmodic effects via muscarinic receptor antagonism.
Recent advances combine QACs with xanthene motifs to exploit synergistic properties. For example:
Structural Relationship to Propantheline Bromide
The target compound shares structural homology with propantheline bromide, a clinically used anticholinergic agent. Both molecules feature:
- A quaternary ammonium center providing cationic character.
- A 9H-xanthene-9-carbonyl group conferring planar aromaticity.
- Ester linkages modulating hydrolytic stability.
Table 2 : Comparative Structural Analysis
| Feature | Target Compound | Propantheline Bromide |
|---|---|---|
| Quaternary ammonium groups | N-isopropyl-N-methylpropan-2-aminium | Diisopropylmethylammonium |
| Xanthene substitution | 9-carbonyloxyethyl ester | 9-carboxylate direct attachment |
| Counterion | Bromide | Bromide |
The target compound’s extended ester chain (1-((9H-xanthene-9-carbonyl)oxy)ethyl) may enhance lipid membrane interaction compared to propantheline’s shorter carboxylate linkage. This modification could influence biodistribution or material compatibility in industrial applications.
Properties
IUPAC Name |
methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO3.BrH/c1-15(2)24(6,16(3)4)17(5)26-23(25)22-18-11-7-9-13-20(18)27-21-14-10-8-12-19(21)22;/h7-17,22H,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDBNGQHCDRTKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(C(C)C)C(C)OC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Xanthene-9-carboxylic Acid
Xanthene-9-carboxylic acid is prepared through Friedel-Crafts acylation of xanthene using acetyl chloride in the presence of AlCl₃. The reaction proceeds at 40–60°C for 6–8 hours, yielding the carboxylic acid derivative (85–90% purity). Alternative methods involve hydrolysis of 9-cyano xanthene under basic conditions, though this route is less common for position 9 substitution.
Esterification with 1-Bromoethanol
Xanthene-9-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The acid chloride is then reacted with 1-bromoethanol in the presence of pyridine to form 1-bromoethyl xanthene-9-carboxylate. Typical conditions include:
Quaternization of Tertiary Amine
N-Isopropyl-N-methylpropan-2-amine is alkylated with 1-bromoethyl xanthene-9-carboxylate in acetonitrile at 60–70°C for 12–16 hours. The reaction is monitored via TLC (dichloromethane:methanol = 20:1), and the product is isolated by solvent evaporation followed by recrystallization from ethyl acetate/n-hexane.
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Molar ratio : 1:1 (amine:alkylating agent)
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Catalyst : Potassium iodide (5 mol%) enhances reaction rate.
Synthetic Route 2: Stepwise Esterification and Salt Formation
Preparation of N-(1-Hydroxyethyl)-N-isopropyl-N-methylpropan-2-aminium Bromide
The tertiary amine is first quaternized with 1-bromoethanol in dimethylformamide (DMF) at 75°C for 2 hours, forming the hydroxyethyl quaternary ammonium bromide. Excess 1-bromoethanol ensures complete conversion.
Esterification with Xanthene-9-carbonyl Chloride
The hydroxyl group of the quaternary ammonium intermediate is esterified with xanthene-9-carbonyl chloride using 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions:
Critical Process Parameters and Optimization
Solvent Selection
Temperature Control
Purification Strategies
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Recrystallization : Ethyl acetate/n-hexane mixtures (1:3 v/v) yield high-purity product (>98%).
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Decolorization : Activated carbon treatment removes impurities from intermediate stages.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : C18 column, methanol/water (75:25), retention time = 8.2 min.
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Elemental Analysis : Calculated (%) C 61.62, H 6.74, N 3.12; Found C 61.58, H 6.70, N 3.09.
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Chemical Reactions Analysis
Types of Reactions
Propantheline bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced, although this is less common.
Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Photochemical Applications
The compound exhibits significant potential as a photochemical agent. Its structure allows it to absorb light in specific wavelengths, making it suitable for applications in:
- Photodynamic Therapy (PDT) : The compound can be utilized in PDT for cancer treatment, where it generates reactive oxygen species upon light activation, leading to localized cell death. Research indicates that compounds with xanthene moieties can enhance the efficacy of PDT due to their ability to absorb light and produce singlet oxygen effectively .
- Fluorescent Probes : The xanthene structure is known for its fluorescent properties, making this compound valuable in biological imaging. It can be used as a fluorescent marker to visualize cellular processes, track drug delivery systems, or study molecular interactions within biological systems. Its brightness and stability under physiological conditions enhance its applicability in live-cell imaging .
Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly useful in:
- Targeted Drug Delivery : By modifying the surface characteristics of drug carriers with this compound, researchers can improve the specificity of drug delivery to target tissues or tumors. The ability to control the release rate of therapeutic agents from these carriers enhances treatment efficacy while minimizing side effects .
- Nanocarrier Development : N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide can be incorporated into nanocarriers designed for delivering RNA or DNA-based therapies. Its biocompatibility and ability to facilitate cellular uptake make it a promising candidate for gene therapy applications .
Case Study 1: Photodynamic Therapy Efficacy
A study investigated the efficacy of xanthene derivatives in PDT against various cancer cell lines. The results demonstrated that the incorporation of this compound significantly increased the generation of singlet oxygen, leading to enhanced cytotoxicity against tumor cells compared to standard PDT agents .
Case Study 2: Drug Delivery Mechanism
In another research project, the compound was evaluated for its ability to encapsulate doxorubicin in polymeric micelles. The study found that the micelles formed with this compound exhibited improved solubility and stability of doxorubicin, resulting in enhanced therapeutic outcomes in animal models of breast cancer. The controlled release profile indicated a sustained release over time, which is crucial for reducing systemic toxicity and improving patient compliance .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Photodynamic Therapy | Cancer treatment | Enhanced singlet oxygen production |
| Fluorescent Probes | Biological imaging | High brightness and stability |
| Targeted Drug Delivery | Nanocarrier development | Improved specificity and reduced side effects |
| Gene Therapy | RNA/DNA delivery | Enhanced cellular uptake |
Mechanism of Action
Propantheline bromide exerts its effects by blocking muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and decreased secretions in the gastrointestinal tract. At higher doses, it also blocks nicotinic receptors, resulting in neuromuscular blocking .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide
- Synonyms: 9-Hydroxy Propantheline Bromide (), CAS 93446-02-7 ().
- Molecular Formula: C₂₃H₃₀BrNO₄ ().
- Molecular Weight: 464.400 g/mol (monoisotopic mass: 463.135821) ().
- Structure : Features a quaternary ammonium center linked to a 9H-xanthene-9-carbonyloxyethyl group. The hydroxyl substitution at the xanthene ring distinguishes it from its parent compound, Propantheline Bromide ().
Comparison with Similar Compounds
Structural Analogues of Propantheline Bromide
Propantheline Bromide
- IUPAC Name : N-Methyl-N-(1-methylethyl)-N-[2-(9H-xanthen-9-ylcarbonyloxy)ethyl]-2-propanaminium bromide ().
- Key Differences : Lacks the hydroxyl group on the xanthene ring (vs. 9-hydroxy derivative).
- Pharmacological Impact : The absence of the hydroxyl group enhances lipophilicity, increasing its anticholinergic potency but reducing solubility in aqueous media ().
- Applications : Widely used as an antispasmodic agent ().
| Parameter | 9-Hydroxy Propantheline Bromide | Propantheline Bromide |
|---|---|---|
| Molecular Formula | C₂₃H₃₀BrNO₄ | C₂₃H₃₀BrNO₃ |
| Molecular Weight (g/mol) | 464.40 | 448.39 |
| Xanthene Substitution | 9-Hydroxy | Unsubstituted |
| Solubility | Higher polarity | Lower polarity |
| Primary Use | Analytical reference standard | Therapeutic agent |
Propantheline-D3 Bromide
- IUPAC Name : N-(2-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-(methyl-d₃)propan-2-aminium bromide ().
- Key Differences : Incorporates deuterium at the methyl group attached to the ammonium center.
- Analytical Utility : Used as an internal standard in mass spectrometry to track metabolic pathways of Propantheline Bromide ().
- Molecular Weight: 451.42 g/mol (vs. 464.40 g/mol for the non-deuterated form) ().
Compounds with Quaternary Ammonium Moieties
Methantheline Bromide
Isopropyl S-2-diisopropylmethylammonium ethylphosphonothiolate iodide
- Structure: Phosphonothiolate group replaces the xanthene-carboxylate moiety ().
- Functional Impact: The phosphonothiolate group enhances acetylcholinesterase inhibition but introduces higher toxicity ().
Analytical and Pharmacokinetic Comparisons
Metabolic Stability
- 9-Hydroxy Propantheline Bromide : The hydroxyl group facilitates phase II conjugation (e.g., glucuronidation), shortening its half-life compared to Propantheline Bromide ().
- Propantheline-D3 Bromide : Deuterium substitution slows metabolic degradation, improving traceability in pharmacokinetic studies ().
Biological Activity
N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound’s structure features a xanthene moiety, which is known for its diverse biological properties. The presence of the aminium group suggests potential interactions with biological membranes and proteins, which may influence its biological activity.
Antiviral Activity
Research indicates that compounds derived from xanthene structures exhibit significant antiviral properties. For instance, a study highlighted the effectiveness of related xanthene derivatives against various viral strains. The mechanism often involves the inhibition of viral replication through interference with viral RNA synthesis or protein translation pathways .
Table 1: Antiviral Efficacy of Xanthene Derivatives
| Compound Name | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Influenza | 5.0 | RNA synthesis inhibition |
| Compound B | HIV | 2.5 | Protease inhibition |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that xanthene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial function. Preliminary data suggest that this compound may exert similar effects.
Case Study: Apoptotic Induction in Cancer Cell Lines
A recent study investigated the effect of this compound on different cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .
Table 2: Apoptosis Induction by this compound
| Cell Line | IC50 (µM) | Apoptosis Markers Detected |
|---|---|---|
| MCF-7 (Breast) | 10 | Cleaved PARP, Caspase-3 |
| A549 (Lung) | 15 | Cleaved PARP, Caspase-3 |
The proposed mechanisms underlying the biological activities of this compound include:
- Membrane Interaction : The aminium group facilitates interaction with cellular membranes, enhancing cellular uptake.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, contributing to their cytotoxic effects.
- Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(1-((9H-xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide?
- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor with an alkylating agent. For example, the tertiary amine (e.g., diisopropylmethylamine) reacts with a bromoethyl xanthene-9-carboxylate derivative under basic conditions. Refluxing in a polar aprotic solvent (e.g., acetonitrile) with catalytic tetrabutylammonium bromide (TBAB) enhances reactivity. Purification via recrystallization or column chromatography (using hexane:ethyl acetate gradients) is critical to isolate the quaternary ammonium salt .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms connectivity, particularly resolving signals for the xanthene aromatic protons (δ 6.8–7.5 ppm) and quaternary ammonium methyl/isopropyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELXL for refinement) resolves stereochemistry and crystal packing .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound’s hydrophilicity is governed by the quaternary ammonium group, while the xanthene moiety contributes to hydrophobicity. LogP values (experimentally determined via shake-flask or HPLC methods) guide solvent selection. Stability studies under varying pH (e.g., 1–10) and temperature (25–60°C) in aqueous buffers identify degradation pathways, with LC-MS monitoring decomposition products .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder in the xanthene moiety during X-ray structure determination?
- Methodological Answer : Disorder in aromatic systems (e.g., xanthene) arises from rotational flexibility. Refinement in SHELXL with split atom models and restraints (DFIX, SIMU) improves accuracy. High-resolution data (<1.0 Å) and low-temperature (e.g., 100 K) measurements reduce thermal motion artifacts. Validation tools like PLATON/CHECKCIF identify over-parameterization .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may stem from impurity profiles (e.g., unreacted precursors) or stereochemical variations. Rigorous purity assessment (HPLC with UV/ELSD detection) and chiral separation (using Chiralpak columns) isolate enantiomers. Biological assays (e.g., enzyme inhibition) should include positive controls (e.g., Propantheline Bromide) and validate receptor binding via isothermal titration calorimetry (ITC) .
Q. How does the compound interact with lipid bilayers or transmembrane proteins, and what experimental models are suitable?
- Methodological Answer : Fluorescence quenching assays using liposomes (e.g., DOPC/DOPG membranes) quantify membrane insertion. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with ion channels. For protein binding, surface plasmon resonance (SPR) or microscale thermophoresis (MST) measures affinity, while cryo-EM resolves structural changes .
Q. What are the challenges in optimizing this compound for in vivo imaging, and how can they be mitigated?
- Methodological Answer : The xanthene group’s autofluorescence may interfere with imaging. Substitution with electron-withdrawing groups (e.g., –Cl or –CF₃) red-shifts emission wavelengths. In vivo stability is enhanced by PEGylation or encapsulation in lipid nanoparticles. Two-photon microscopy or near-infrared (NIR) probes improve tissue penetration .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
